molecular formula C11H11ClN2O B1607948 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole CAS No. 570396-43-9

3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole

Cat. No.: B1607948
CAS No.: 570396-43-9
M. Wt: 222.67 g/mol
InChI Key: PNGRFSLOMKCBLH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a 4-chlorophenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with propionyl chloride to form the corresponding hydrazide, which is then cyclized using phosphoryl chloride to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxadiazole ring .

Scientific Research Applications

3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the propyl group, which can affect its chemical properties and applications.

    5-Phenyl-1,2,4-oxadiazole: Substituted with a phenyl group instead of a chlorophenyl group, leading to different reactivity and applications.

Uniqueness

3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole is unique due to the presence of both the chlorophenyl and propyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGRFSLOMKCBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388078
Record name 3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570396-43-9
Record name 3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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